molecular formula C13H23N3OS B4187424 N-cyclohexyl-2-(4-methyl-1-piperazinyl)-2-thioxoacetamide

N-cyclohexyl-2-(4-methyl-1-piperazinyl)-2-thioxoacetamide

カタログ番号 B4187424
分子量: 269.41 g/mol
InChIキー: AVZIVJBJDGNJRX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CCT137690 is a thioxoacetamide derivative that was initially identified as a potent inhibitor of kinases in a high-throughput screening assay. It has been shown to inhibit several kinases, including CDK2, CDK9, and CDK11, which are involved in cell cycle regulation and transcriptional control. CCT137690 has been reported to exhibit potent anticancer activity against a broad range of cancer cell lines, including breast, lung, and colon cancer.

作用機序

CCT137690 inhibits CDK2, CDK9, and CDK11 by binding to the ATP-binding pocket of these kinases. This leads to the inhibition of cell cycle progression and transcriptional control, ultimately resulting in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
CCT137690 has been reported to induce G1 cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit tumor growth in xenograft models. Additionally, CCT137690 has been reported to have a synergistic effect when used in combination with other anticancer agents.

実験室実験の利点と制限

One of the advantages of CCT137690 is its potent anticancer activity against a broad range of cancer cell lines. However, one of the limitations of using CCT137690 in lab experiments is its relatively low solubility in water, which may affect its bioavailability and efficacy.

将来の方向性

There are several future directions for the research and development of CCT137690. One potential direction is to investigate its efficacy in combination with other anticancer agents. Additionally, further studies are needed to determine the optimal dosing and administration schedule for CCT137690. Furthermore, the development of more potent and selective CDK inhibitors based on the structure of CCT137690 may lead to the discovery of novel anticancer agents.

科学的研究の応用

CCT137690 has been extensively studied for its anticancer properties. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting CDK2, CDK9, and CDK11. CCT137690 has also been reported to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as a therapeutic agent.

特性

IUPAC Name

N-cyclohexyl-2-(4-methylpiperazin-1-yl)-2-sulfanylideneacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3OS/c1-15-7-9-16(10-8-15)13(18)12(17)14-11-5-3-2-4-6-11/h11H,2-10H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVZIVJBJDGNJRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=S)C(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-2-(4-methylpiperazin-1-yl)-2-sulfanylideneacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclohexyl-2-(4-methyl-1-piperazinyl)-2-thioxoacetamide
Reactant of Route 2
Reactant of Route 2
N-cyclohexyl-2-(4-methyl-1-piperazinyl)-2-thioxoacetamide
Reactant of Route 3
N-cyclohexyl-2-(4-methyl-1-piperazinyl)-2-thioxoacetamide
Reactant of Route 4
Reactant of Route 4
N-cyclohexyl-2-(4-methyl-1-piperazinyl)-2-thioxoacetamide
Reactant of Route 5
Reactant of Route 5
N-cyclohexyl-2-(4-methyl-1-piperazinyl)-2-thioxoacetamide
Reactant of Route 6
N-cyclohexyl-2-(4-methyl-1-piperazinyl)-2-thioxoacetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。